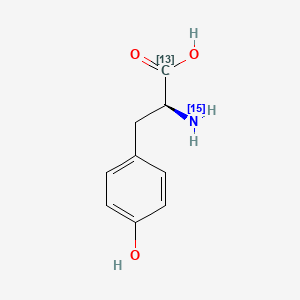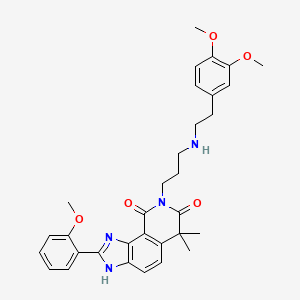![molecular formula C13H11NO3 B12388313 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one CAS No. 569-02-8](/img/structure/B12388313.png)
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a synthetic compound belonging to the quinoline family It is characterized by its unique furoquinoline structure, which includes a fused furan and quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy and methyl-substituted quinoline derivatives, which undergo cyclization in the presence of suitable catalysts and solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furoquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione: A semisynthetic derivative of the quinoline alkaloid acronycidine.
8-Methoxyquinoline: Another quinoline derivative with similar structural features.
Uniqueness
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is unique due to its specific furoquinoline structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
569-02-8 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
8-methoxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C13H11NO3/c1-14-11-8(4-3-5-10(11)16-2)12(15)9-6-7-17-13(9)14/h3-7H,1-2H3 |
Clé InChI |
VNBUMBNLPGLBML-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2OC)C(=O)C3=C1OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)




![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)



